Kaempferol-7-O-neohesperidoside
Description
Global Context of Natural Product Discovery and Development
The exploration of natural products for medicinal purposes is a practice with ancient roots, where folklore and traditional medicine systems historically utilized plants and other natural sources to treat various ailments. nih.gov This historical use laid the groundwork for modern drug discovery. The "Golden Age" of natural product discovery, particularly from microorganisms, saw the relatively straightforward identification of novel antibiotics through fermentation and whole-cell screening methods. bohrium.com Famous discoveries like penicillin from the fungus Penicillium notatum revolutionized medicine and spurred a global effort to find new bioactive compounds from microbial sources. nih.gov
In the late 20th century, the pharmaceutical industry's focus largely shifted towards high-throughput screening of synthetic compound libraries, partly due to challenges in natural product research like the frequent rediscovery of known compounds. bohrium.comnih.gov However, interest in natural products has seen a significant resurgence in the current millennium. nih.govbohrium.com This revival is driven by technological advancements and the understanding that natural products offer unique structural diversity that is often unmatched by synthetic chemistry. nih.gov Modern approaches such as genome sequencing, metabolomics, transcriptomics, and advanced analytical techniques are unlocking the vast "biosynthetic dark matter" within microorganisms and plants, revealing a potential for secondary metabolite production that was previously unrecognized. bohrium.comnih.gov These technologies help to more efficiently identify novel compounds and understand their biosynthetic pathways, reinvigorating natural products as a vital source of new drug leads. researchgate.net
The Flavonoid Class: Structural Diversity and Biological Relevance
Flavonoids represent a vast and important class of water-soluble polyphenolic compounds that are synthesized by plants as secondary metabolites. researchgate.nete3s-conferences.org All flavonoids share a fundamental fifteen-carbon skeleton structure, consisting of two benzene (B151609) rings linked by a three-carbon chain (C6-C3-C6). researchgate.nete3s-conferences.org This basic framework gives rise to incredible structural diversity, with over 10,000 distinct flavonoid compounds having been identified to date. researchgate.netmdpi.com
This diversity stems from variations in the core structure, leading to subclasses such as flavonols, flavones, flavanones, flavanols, isoflavones, and anthocyanins. mdpi.commdpi.com Further diversification occurs through the attachment of various substituent groups, like hydroxyl and methoxy (B1213986) groups, and, crucially, through glycosylation—the attachment of sugar moieties. researchgate.netmdpi.com Most flavonoids exist naturally in the form of these glycosides. e3s-conferences.org These structural variations are not merely chemical curiosities; they profoundly influence the physicochemical properties and biological activities of the compounds. researchgate.net As a result, flavonoids are implicated in a wide spectrum of biological functions, including prominent antioxidant, anti-inflammatory, antimicrobial, antiviral, cardioprotective, and anticancer activities, making them a subject of intense research interest for human health applications. researchgate.netmdpi.comnih.gov
Specific Focus: Kaempferol-7-O-neohesperidoside as a Compound of Academic Interest
Within the broad class of flavonoids, this compound has emerged as a specific flavonoid glycoside of significant academic interest. It is a derivative of the flavonol kaempferol (B1673270), one of the most common flavonols found in plants. This compound has been isolated from various natural sources, most notably from the seeds of Litchi chinensis (lychee), but has also been reported in other plants like Camellia sinensis and tobacco. medchemexpress.comsigmaaldrich.comnih.govbiocrick.com
The scientific interest in this compound is primarily driven by its demonstrated biological activities in preclinical research. Studies have highlighted its potent cytotoxic activity against several human cancer cell lines, including lung, liver, and cervical cancer cells, suggesting anti-proliferative effects. medchemexpress.comsigmaaldrich.combertin-bioreagent.commedchemexpress.com Beyond its anticancer potential, the compound exhibits antioxidant properties, as shown by its ability to scavenge DPPH radicals in cell-free assays. bertin-bioreagent.comglpbio.com More recent research has begun to evaluate its potential as an antiviral agent, specifically investigating its mechanisms for inhibiting the replication of the Human Respiratory Syncytial Virus (hRSV). fapesp.br This portfolio of bioactivities marks this compound as a promising candidate for further investigation in drug discovery and development.
Rationale and Scope of the Comprehensive Research Outline
The growing body of literature on this compound highlights its potential as a bioactive molecule. However, the information is distributed across numerous specialized studies. The rationale for this article is to synthesize and present a focused, comprehensive, and scientifically accurate overview of this specific compound. The scope of this work is to detail the current state of knowledge regarding this compound, strictly adhering to an academic framework. This includes its chemical identity, natural occurrence, biosynthetic pathways, and a detailed summary of its documented biological and pharmacological effects based on published research findings. This article will consolidate this information to provide a clear and authoritative resource for researchers and academics interested in flavonoid glycosides and natural product science.
Structure
2D Structure
Properties
IUPAC Name |
7-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,5-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O15/c1-9-17(31)20(34)23(37)26(38-9)42-25-21(35)18(32)15(8-28)41-27(25)39-12-6-13(30)16-14(7-12)40-24(22(36)19(16)33)10-2-4-11(29)5-3-10/h2-7,9,15,17-18,20-21,23,25-32,34-37H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJXENDZTYVXDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=C(C4=O)O)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Phytochemical Sourcing and Botanical Distribution
The identification of Kaempferol-7-O-neohesperidoside spans various plant families, indicating a widespread yet specific distribution.
Documented Botanical Origins
Several well-known plant species have been scientifically documented as sources of this compound. These include economically and medicinally significant plants.
Litchi chinensis (Lychee): The seeds of the lychee fruit are a significant source of this compound. medchemexpress.comsigmaaldrich.com This flavonoid glycoside is considered one of the potential contributors to the antitumor activities associated with lychee seeds. sigmaaldrich.com
Camellia sinensis (Tea Plant): As one of the most consumed beverages worldwide, the tea plant is a rich source of various flavonoids. This compound is among the numerous flavonoid glycosides found in this species.
Fraxinus americana (White Ash): This large tree species, native to North America, is another documented source of compounds related to this compound.
Table 1: Documented Botanical Sources of this compound
| Botanical Name | Common Name | Family | Documented Part(s) Containing the Compound |
| Litchi chinensis | Lychee | Sapindaceae | Seeds medchemexpress.comsigmaaldrich.com |
| Camellia sinensis | Tea Plant | Theaceae | Leaves |
| Fraxinus americana | White Ash | Oleaceae | Not specified in provided results |
Emerging and Less-Explored Plant Species
Beyond the well-documented sources, this compound and its isomers have been identified in a variety of other plant species, some of which are only beginning to be explored for their phytochemical composition.
Nicotiana tabacum (Tobacco): Research has tentatively identified this compound in tobacco plants for the first time, highlighting the potential for discovering this compound in unexpected botanical sources. biocrick.com
Paeonia species (Peony): The genus Paeonia contains numerous species from which a vast array of compounds, including flavonoids, have been isolated. nih.govresearchgate.net While specific mention of this compound is not always explicit, the presence of kaempferol (B1673270) derivatives is common within this genus.
Achillea nobilis (Noble Yarrow): This aromatic medicinal plant, used in traditional Eurasian medicine, is known to contain a variety of flavonoids. nih.gov
Phragmites australis (Common Reed): This widespread wetland grass has been found to contain various bioactive compounds.
Chenopodium murale (Nettle-leaved Goosefoot): This plant, often considered a weed, has been shown to contain flavonoids and has a history of use in traditional medicine. doh.gov.aenih.gov
Table 2: Emerging and Less-Explored Botanical Sources of this compound and Related Flavonoids
| Botanical Name | Common Name | Family | Notes |
| Nicotiana tabacum | Tobacco | Solanaceae | Tentatively identified for the first time in this species. biocrick.com |
| Paeonia species | Peony | Paeoniaceae | Genus is rich in flavonoids and kaempferol derivatives. nih.govresearchgate.net |
| Achillea nobilis | Noble Yarrow | Asteraceae | Known to contain various flavonoids. nih.gov |
| Phragmites australis | Common Reed | Poaceae | Contains bioactive compounds. |
| Chenopodium murale | Nettle-leaved Goosefoot | Amaranthaceae | Contains flavonoids. doh.gov.aenih.gov |
Ethnobotanical and Traditional Medicinal Context of Source Plants
Many of the plants containing this compound have a long history of use in traditional medicine systems worldwide, often for ailments that align with the known biological activities of flavonoids.
Litchi chinensis (Lychee): In traditional Chinese medicine, various parts of the litchi plant have been used to treat conditions such as cough, stomach ulcers, diabetes, and neuralgic pain. nih.govsemanticscholar.orgnih.gov The seeds, in particular, have been used for hernia-like conditions and testicular swelling. nih.govresearchgate.net
Camellia sinensis (Tea Plant): Green tea has been a staple in traditional Chinese and Indian medicine for millennia. phcogrev.com It has been used as a stimulant, diuretic, astringent, and to improve heart health. phcogrev.com Traditional uses also include treating flatulence, regulating body temperature and blood sugar, and improving mental processes. phcogrev.com In Traditional Chinese Medicine, it is considered to clear heat, calm the spirit, and detoxify the body. acupuncturetoday.com
Fraxinus americana (White Ash): Native American communities have utilized white ash for various medicinal purposes. The bark has been used as a tonic for the liver and stomach by the Cherokee. brit.org An infusion of the bark has been used to promote menstruation and as a wash for skin sores and itches. pfaf.org The inner bark has been used as a diuretic and laxative. pfaf.org
Nicotiana tabacum (Tobacco): While known for its recreational use, tobacco has a significant history in traditional medicine. researchgate.net It has been used externally for bites, pain, and skin ailments. zealjournals.com Internally, it has been used for conditions like constipation and intermittent fever. zealjournals.com In China, it's used to promote "Qi" (vital energy) and relieve pain. nih.gov Indigenous cultures in the Americas have used it in poultices for infections and sores, and as a tea for intestinal worms. utep.edu
Paeonia species (Peony): The roots of peony have been used for over 2,000 years, particularly for epilepsy and to promote menstruation. pfaf.org In Chinese medicine, peony is used for conditions of "Yin deficiency" where there is excess heat, and it is known for its calming and antispasmodic properties. rebeccasherbs.com It is traditionally used for a range of gynecological issues, including menstrual cramps and heavy bleeding. rebeccasherbs.comwebmd.com
Achillea nobilis (Noble Yarrow): In Kazakh folk medicine, it has been used to treat urethritis and bronchitis, and a tincture has been applied for psoriasis. nih.gov The genus Achillea is widely used in traditional medicine for gastrointestinal, gynecological, and inflammatory disorders. cellmolbiol.orgnih.gov
Phragmites australis (Common Reed): The rhizome of the common reed is used in traditional medicine, particularly in Chinese herbal practices, for its diuretic properties and to support respiratory and digestive health. tuuwa.com The leaves have been used to treat bronchitis and cholera, and a decoction of the flowers for food poisoning. naturalmedicinalherbs.netpracticalplants.org The root is used for a variety of ailments including diarrhea, fevers, and coughs. naturalmedicinalherbs.netpracticalplants.org
Chenopodium murale (Nettle-leaved Goosefoot): In the UAE, the leaves are used as a salad green. doh.gov.ae Traditionally, the plant has been considered nutritive, diuretic, and a mild purgative. doh.gov.ae In India, it is used for a variety of conditions including peptic ulcers, dyspepsia, and hemorrhoids. doh.gov.ae In the Lucayan Archipelago, it is used for circulatory and gastrointestinal problems. levypreserve.org
Table 3: Ethnobotanical and Traditional Medicinal Uses of Source Plants
| Plant Species | Traditional Use Summary |
| Litchi chinensis | Treatment of cough, ulcers, diabetes, and pain. nih.govsemanticscholar.orgnih.gov Seeds used for hernias and testicular swelling. nih.govresearchgate.net |
| Camellia sinensis | Stimulant, diuretic, astringent, improves heart health, regulates blood sugar, and improves mental processes. phcogrev.com Clears heat and detoxifies in TCM. acupuncturetoday.com |
| Fraxinus americana | Liver and stomach tonic, promotes menstruation, wash for skin sores. brit.orgpfaf.org |
| Nicotiana tabacum | External use for bites and pain; internal use for constipation and fever. zealjournals.com Promotes "Qi" in TCM. nih.gov |
| Paeonia species | Epilepsy, promotes menstruation, calming, antispasmodic, gynecological issues. pfaf.orgrebeccasherbs.comwebmd.com |
| Achillea nobilis | Urethritis, bronchitis, psoriasis. nih.gov Genus used for gastrointestinal and inflammatory disorders. cellmolbiol.orgnih.gov |
| Phragmites australis | Diuretic, respiratory and digestive health. tuuwa.com Treatment of bronchitis, cholera, and food poisoning. naturalmedicinalherbs.netpracticalplants.org |
| Chenopodium murale | Nutritive, diuretic, purgative. doh.gov.ae Used for peptic ulcers and circulatory issues. doh.gov.aelevypreserve.org |
Biosynthetic Pathways and Regulation
General Flavonoid Biosynthesis: Core Metabolic Routes
The biosynthesis of all flavonoids, including the kaempferol (B1673270) aglycone, originates from the phenylpropanoid pathway. wikipedia.orgnih.gov This metabolic route utilizes the aromatic amino acid phenylalanine, which is first converted to 4-coumaroyl-CoA through the sequential action of three key enzymes: phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL). mdpi.comfrontiersin.org The formation of 4-coumaroyl-CoA represents a critical entry point, channeling carbon from primary metabolism into the vast network of secondary plant products. mdpi.com
The first enzyme committed to the flavonoid branch is chalcone (B49325) synthase (CHS). It catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to produce a chalcone scaffold, the fundamental backbone of all flavonoids. nih.govnih.gov This chalcone is then rapidly isomerized by chalcone isomerase (CHI) to form a flavanone (B1672756), typically naringenin (B18129). mdpi.comhebmu.edu.cn
Naringenin stands at a crucial branch point in the flavonoid pathway, serving as a substrate for various enzymes that lead to different flavonoid classes. mdpi.com To produce the flavonol kaempferol, naringenin is first hydroxylated at the 3-position by flavanone 3-hydroxylase (F3H) to yield dihydrokaempferol (B1209521). mdpi.comnih.gov Subsequently, flavonol synthase (FLS) introduces a double bond into the C-ring of dihydrokaempferol, completing the synthesis of the kaempferol aglycone. mdpi.comoup.com
Enzymatic Glycosylation of Kaempferol: Focus on 7-O-neohesperidoside Formation
The structural diversity and bioactivity of flavonoids are greatly expanded through glycosylation, a process catalyzed by UDP-glycosyltransferases (UGTs). nih.govoup.com This modification enhances the solubility and stability of the flavonoid aglycones. oup.com The formation of Kaempferol-7-O-neohesperidoside is a prime example of sequential glycosylation, where two different sugar moieties are attached to the kaempferol backbone.
The process begins with the transfer of a glucose molecule from UDP-glucose to the 7-hydroxyl group of the kaempferol aglycone, forming kaempferol-7-O-glucoside. This is followed by a second glycosylation step, where a rhamnose unit from UDP-rhamnose is attached to the 2"-hydroxyl position of the initial glucose, creating the final neohesperidoside structure. acs.orgacs.org
The specific enzymes responsible for the two-step glycosylation of kaempferol into this compound have been identified and characterized, particularly in tea plants (Camellia sinensis). acs.orgacs.org These enzymes belong to the large family of UDP-glycosyltransferases (UGTs).
Research has pinpointed two distinct UGTs that work in sequence:
Flavonoid 7-O-glucosyltransferase (UGT75L12): This enzyme specifically catalyzes the first step. In vitro studies have shown that the recombinant CsUGT75L12 protein transfers a glucose unit from UDP-glucose to the 7-OH position of flavonoid acceptors like kaempferol to produce the corresponding 7-O-glucoside. acs.orgnih.gov
Flavonoid 7-O-glucoside (1→2) rhamnosyltransferase (UGT79B28): This enzyme performs the second modification. The recombinant CsUGT79B28 protein regiospecifically transfers a rhamnose unit from UDP-rhamnose to the 2"-hydroxyl group of the glucose moiety in flavonoid 7-O-glucosides. acs.orgacs.org
The expression profiles of the genes encoding these two enzymes in tea plants have been shown to correlate with the accumulation patterns of kaempferol-7-O-glucoside and this compound, respectively, providing strong evidence for their role in the biosynthesis of this bitter-tasting compound. acs.orgnih.gov
The amount of this compound synthesized in a plant is heavily dependent on the metabolic flux through the phenylpropanoid pathway and the partitioning of common precursors at key branch points. frontiersin.orgresearchgate.net The total carbon flux through the flavonoid pathway can be substantial, representing a significant portion of the total carbon flux in a typical plant cell. oup.com
The competition for dihydroflavonol precursors, such as dihydrokaempferol, is another regulatory point. Dihydroflavonol 4-reductase (DFR) competes with flavonol synthase (FLS) for these substrates. oup.com High FLS activity directs the flux towards the formation of flavonols like kaempferol, while high DFR activity shunts precursors towards the synthesis of anthocyanins and proanthocyanidins. oup.comresearchgate.net Therefore, the relative expression and activity levels of these competing enzymes are critical in determining the precursor availability for kaempferol glycosylation. Metabolic flux analysis has shown that the pathway is dynamic and can be redirected in response to various stimuli. oup.com
Environmental and Developmental Influences on this compound Accumulation
The production and accumulation of flavonoids, including kaempferol glycosides, are not static but are dynamically regulated by a variety of external environmental cues and internal developmental programs. nih.govoup.com These factors often exert their influence by modulating the expression of key biosynthetic genes and transcription factors that control the phenylpropanoid pathway. nih.govsemanticscholar.org
Environmental Factors:
Drought Stress: Water deficit conditions have been shown to regulate the biosynthetic pathways of flavonoids, often leading to their enhanced accumulation. nih.gov In tomato plants, for instance, drought stress increased the levels of kaempferol and quercetin (B1663063). nih.gov This response is considered part of the plant's antioxidant defense mechanism to cope with oxidative stress.
Nutrient Availability and Light: Flavonoid biosynthesis is also sensitive to nutrient levels, such as low nitrogen, and to light conditions, particularly UV-B radiation. oup.com Flavonols are known to accumulate in the outer tissues of plants where they can act as a screen against harmful UV radiation.
Temperature: Cold stress is another abiotic factor that can influence the carbon flux through the flavonoid pathway. oup.com
Developmental Factors:
Tissue-Specific Accumulation: The biosynthesis of kaempferol glycosides can be highly tissue-specific. Studies in soybean have shown that the enzymes for phenolic biosynthesis exhibit a distinct pattern of activity across different leaf tissues, with the most rapid accumulation of flavonoids occurring in young, developing leaflets. researchgate.net
Genetic Regulation: The loss or modification of genes encoding specific enzymes in the pathway can drastically alter the profile of accumulated flavonoids. For example, mutations in the flavonoid 3'-hydroxylase gene (tt7) in Arabidopsis block the conversion of kaempferol to quercetin, leading to an increased accumulation of kaempferol derivatives. nih.gov Similarly, knocking out the gene for flavonoid 3-O-glucosyltransferase (ugt78d2) leads to the accumulation of alternatively glycosylated kaempferol compounds, demonstrating the intricate control exerted at each step of modification. nih.gov
Interactive Data Tables
Table 1: Key Enzymes in this compound Biosynthesis
| Enzyme | Abbreviation | Function | Reference |
| Phenylalanine Ammonia-Lyase | PAL | Converts L-phenylalanine to trans-cinnamic acid. | mdpi.com |
| Cinnamate 4-Hydroxylase | C4H | Hydroxylates trans-cinnamic acid to p-coumaric acid. | mdpi.com |
| 4-Coumarate:CoA Ligase | 4CL | Converts p-coumaric acid to 4-coumaroyl-CoA. | mdpi.com |
| Chalcone Synthase | CHS | Condenses 4-coumaroyl-CoA and malonyl-CoA to form naringenin chalcone. | nih.gov |
| Chalcone Isomerase | CHI | Isomerizes naringenin chalcone to naringenin. | hebmu.edu.cn |
| Flavanone 3-Hydroxylase | F3H | Converts naringenin to dihydrokaempferol. | mdpi.com |
| Flavonol Synthase | FLS | Converts dihydrokaempferol to kaempferol. | oup.com |
| Flavonoid 7-O-glucosyltransferase | UGT75L12 | Transfers glucose to the 7-OH position of kaempferol. | acs.org |
| Flavonoid 7-O-glucoside (1→2) rhamnosyltransferase | UGT79B28 | Transfers rhamnose to the 2"-OH of kaempferol-7-O-glucoside. | acs.org |
Table 2: Compound Names Mentioned in the Article
Advanced Methodologies for Isolation and Purification
Extraction Techniques from Complex Plant Matrices
The initial step in obtaining Kaempferol-7-O-neohesperidoside involves its extraction from plant tissues. The choice of extraction method is critical as it influences the yield and purity of the final product.
Commonly, solvents like methanol (B129727) or ethanol (B145695), often in high volume fractions (60-80%), are used for the extraction of kaempferol (B1673270) and its glycosides. nih.gov The effectiveness of the extraction is dependent on several factors including particle size of the plant material, solvent polarity and pH, temperature, and the use of mechanical assistance. nih.gov For instance, the extraction of flavonoids from Lindera neesiana leaves and twigs was performed using 60% ethanol by maceration at room temperature. mdpi.com
Ultrasound-Assisted Extraction (UAE) has emerged as a highly efficient method for extracting flavonoids. youtube.comfrontiersin.orgnih.gov This technique utilizes ultrasonic waves to disrupt plant cell walls, facilitating the release of secondary metabolites. nih.gov Optimization of UAE parameters such as temperature, time, ethanol concentration, and liquid-to-solid ratio can significantly enhance the extraction yield of flavonoids. frontiersin.orgnih.gov For example, a study on the flowers of Citrus aurantium L. var. amara Engl determined the optimal UAE conditions to be an extraction temperature of 72.11°C, a time of 51.89 minutes, an ethanol concentration of 51.19%, and a liquid-to-solid ratio of 40:10, resulting in a maximum yield. nih.gov Similarly, for Lactuca indica L. cv. Mengzao, optimal conditions were a liquid-to-solid ratio of 24.76 mL/g, ultrasonic power of 411.43 W, and an ethanol concentration of 58.86% for 30 minutes. frontiersin.org
Following initial extraction, a pre-concentration or purification step is often necessary to isolate the target compound. nih.gov This can involve partitioning the crude extract with solvents of varying polarities. For example, an aqueous suspension of a plant extract can be successively partitioned with petroleum ether, chloroform, and butanol to separate compounds based on their polarity. scielo.org.mx
Chromatographic Separation Strategies for Flavonoid Glycosides
Due to the structural similarity of flavonoids, their separation and purification present a significant challenge. tandfonline.com Chromatographic techniques are indispensable for isolating individual flavonoid glycosides like this compound.
High-Speed Counter-Current Chromatography (HSCCC) Applications
High-Speed Counter-Current Chromatography (HSCCC) is a support-free liquid-liquid partition chromatography technique that has proven effective for separating flavonoid glycosides. tandfonline.comnih.gov This method avoids the irreversible adsorption of samples onto a solid stationary phase, leading to high recovery and efficiency. nih.gov The selection of a suitable two-phase solvent system is the most critical step in HSCCC. nih.gov
For the separation of flavonoid glycosides, various solvent systems have been employed. A system composed of ethyl acetate-n-butanol-ethanol-water (4:2:1.5:8.5, v/v/v/v) was successfully used to separate six flavone (B191248) C-glycosides from Lophatherum gracile. tandfonline.comtandfonline.com In another application, a two-phase solvent system of ethyl acetate–ethanol–acetic acid–water (4:1:0.25:5, v/v) was used in a reverse-inlet elution mode to purify flavonoid glycosides from Platycladus orientalis leaves. rsc.org The combination of polyamide column chromatography with HSCCC has also been shown to be an effective strategy for the rapid enrichment and separation of flavonoid glycosides. rsc.org
Preparative High-Performance Liquid Chromatography (HPLC) Techniques
Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful tool for the final purification of flavonoids to a high degree of purity. rsc.orgnih.govwarwick.ac.uk It is often used as a subsequent step after initial separation by other chromatographic methods like HSCCC or column chromatography. nih.govnih.gov
The process involves scaling up an analytical HPLC method to a preparative scale. lcms.cz The mobile phase composition is optimized to achieve the best separation of the target compound. For instance, a mixture of methanol and 0.1% aqueous acetic acid in different ratios has been used as the mobile phase for the isocratic elution of flavonoid fractions. nih.gov The purity of the collected fractions is then verified by analytical HPLC. tandfonline.comtandfonline.com In one study, fractions from an HSCCC separation were further purified by Prep-HPLC to yield nine compounds with purities over 94%. nih.gov
Other Chromatographic and Non-Chromatographic Approaches
Besides HSCCC and Prep-HPLC, other chromatographic methods are also employed in the isolation of this compound and related flavonoids.
Column Chromatography: Silica gel column chromatography is a conventional method used for the separation of flavonoids. mdpi.comnih.govresearchgate.net Elution is typically performed with a gradient of solvents, such as a mixture of dichloromethane, methanol, and water. mdpi.com Sephadex LH-20 column chromatography is another valuable technique that separates compounds based on molecular filtration and adsorption, making it suitable for separating substances with very similar structures. rsc.orgnih.gov
Macroporous Resin Column Chromatography: This technique is widely used for the enrichment and preliminary purification of flavonoids due to its high adsorption and desorption capacity, low cost, and good selectivity. rsc.orgfrontiersin.orgnih.gov Different concentrations of ethanol are often used for elution, allowing for the separation of flavonoids with varying polarities. frontiersin.org
Non-Chromatographic Techniques: While chromatographic methods are dominant, some non-chromatographic techniques are being explored for flavonoid purification. scielo.brresearchgate.net These include methods based on ionic liquids and eutectic solvents, which can offer greener alternatives for extraction and enrichment. scielo.brresearchgate.net However, many of these techniques are not yet specific enough for the purification of a single molecule. researchgate.net
The combination of these advanced methodologies allows for the successful isolation and purification of this compound from complex plant matrices, enabling further research into its properties and potential applications.
Analytical Techniques for Structural Elucidation and Quantification
High-Resolution Spectroscopic Characterization
High-resolution spectroscopy is fundamental to the unambiguous identification and structural analysis of Kaempferol-7-O-neohesperidoside. These techniques provide detailed information on its molecular weight, elemental composition, fragmentation patterns, and the spatial arrangement of its atoms.
Mass spectrometry is a powerful tool for determining the molecular weight and formula of this compound and for studying its structure through fragmentation analysis. Techniques such as electrospray ionization (ESI) are commonly used, often in negative ion mode, which is superior for flavonoid analysis scielo.br.
In negative ion mode ESI-MS, this compound typically forms a deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 593. researchgate.netmassbank.jpnih.gov High-resolution mass spectrometry, for instance using a Q-Tof Premier instrument, can determine the exact mass with high accuracy, recorded as 594.15847 massbank.jp.
Tandem mass spectrometry (MS/MS) provides deeper structural insights through collision-induced dissociation (CID). The fragmentation of the [M-H]⁻ precursor ion of this compound is characterized by the cleavage of the O-glycosidic bond. researchgate.net This process predominantly results in the formation of the aglycone product ion [Y₀]⁻ at m/z 285, corresponding to the deprotonated kaempferol (B1673270) moiety. researchgate.netnih.govnih.gov This fragmentation pattern, where the glycoside at the 7-O-position mainly fragments to the aglycone ion, contrasts with 3-O-glycosides which may also generate a radical aglycone product ion (m/z 284). researchgate.net The use of Liquid Chromatography (LC) coupled with MS/MS, such as LC-ESI-QTOF, allows for the separation of the compound from complex mixtures before mass analysis. massbank.jpmassbank.eu
| Ion Type | m/z (Mass-to-Charge Ratio) | Description | Technique |
|---|---|---|---|
| [M-H]⁻ | 593.1582 | Deprotonated precursor molecule | LC-MS/MS nih.gov |
| [M-H]⁻ | 593 | Deprotonated precursor molecule | CID-MS researchgate.net |
| [Y₀]⁻ | 285.041 | Aglycone fragment (Kaempferol) | LC-MS/MS nih.gov |
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the complete structural elucidation of organic molecules like this compound. Through one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HMQC, HMBC) experiments, the precise connectivity of atoms within the molecule can be established.
The ¹H NMR spectrum provides information about the protons in the molecule. For the kaempferol aglycone portion, characteristic signals appear in the aromatic region, typically showing an AA'XX' system for the B-ring protons and a meta-coupling pattern for the A-ring protons. nih.govb-cdn.net The sugar moieties are identified by their anomeric proton signals in the aliphatic region of the spectrum. nih.gov
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The spectrum for a kaempferol glycoside will show distinct signals for the aglycone carbons and the carbons of the neohesperidose sugar unit, which consists of glucose and rhamnose. nih.govb-cdn.net The position of the glycosidic linkage at the C-7 position of the kaempferol aglycone is confirmed using techniques like Heteronuclear Multiple Bond Correlation (HMBC), which shows a correlation between the anomeric proton of the sugar and the C-7 of the aglycone. nih.gov
| Part of Molecule | Nucleus | Typical Chemical Shift (δ) Range (ppm) | Notes |
|---|---|---|---|
| Kaempferol A-Ring | ¹H | 6.1 - 6.5 | Meta-coupled protons (e.g., H-6, H-8) nih.govb-cdn.net |
| Kaempferol B-Ring | ¹H | 6.9 - 8.1 | AA'XX' system protons (e.g., H-2'/6', H-3'/5') nih.govb-cdn.net |
| Sugar Anomeric | ¹H | 4.0 - 5.7 | Signals for anomeric protons of glucose and rhamnose nih.gov |
| Kaempferol Aglycone | ¹³C | 94 - 177 | Includes aromatic and carbonyl carbons b-cdn.net |
| Sugar Moieties | ¹³C | 18 - 105 | Includes signals for sugar carbons, with anomeric carbons around 100-105 ppm nih.gov |
UV-Vis spectroscopy is used to analyze the chromophoric system of this compound, which is primarily determined by the flavonoid backbone. The UV spectrum of kaempferol and its glycosides typically exhibits two major absorption bands. researchgate.net
Band I, appearing in the range of 300-380 nm, is associated with the cinnamoyl system (B-ring and the C-ring). Band II, observed between 240-280 nm, corresponds to the benzoyl system (A-ring). researchgate.net For kaempferol derivatives, these bands are characteristically observed around 365-366 nm (Band I) and 265-266 nm (Band II). researchgate.netsielc.com The attachment of a sugar moiety at the 7-position generally does not cause a significant shift in these absorption maxima compared to the aglycone. nih.gov
| Absorption Band | Wavelength (λmax) | Associated Molecular Moiety |
|---|---|---|
| Band I | ~366 nm | Cinnamoyl system (B-ring) sielc.com |
| Band II | ~266 nm | Benzoyl system (A-ring) sielc.com |
Quantitative Analysis and Purity Assessment
For determining the concentration and assessing the purity of this compound, chromatographic techniques are predominantly used.
High-Performance Liquid Chromatography (HPLC) is a standard method for the separation, quantification, and purity assessment of flavonoid glycosides. sigmaaldrich.comcymitquimica.com A reversed-phase C18 column is commonly employed for separation. researchgate.net
Purity is often stated as ≥95.0% or ≥98% as determined by HPLC. sigmaaldrich.comcymitquimica.com For quantitative analysis, a Diode Array Detector (DAD) is used, which allows monitoring at specific wavelengths corresponding to the compound's absorption maxima. Based on the UV-Vis spectrum, detection is typically performed at around 367 nm for kaempferol derivatives to achieve high sensitivity and selectivity. researchgate.net The concentration of this compound in a sample is determined by comparing its peak area to that of a certified analytical standard. extrasynthese.com
Capillary Electrophoresis (CE) is another effective technique for the separation and quantification of flavonoids. mdpi.com Research on the flavonoids in Achillea nobilis L. has demonstrated the use of CE for this purpose. researchgate.netscispace.com In these studies, a buffer system of 20 mM sodium borate at pH 9.5 with 20% methanol (B129727) allowed for the successful separation of various flavonoids within 11 minutes. mdpi.comresearchgate.net
Notably, in the analysis of Achillea nobilis L., this compound was utilized as an internal standard for the quantification of other target flavonoids, such as isoorientin, orientin, and vitexin. mdpi.comresearchgate.netchemfaces.com The use of an internal standard helps to correct for variations in injection volume and improve the accuracy and precision of the quantitative results. scispace.com
Mechanistic Basis of Biological Activities: in Vitro and Preclinical Investigations
Antioxidant and Redox-Modulating Properties
The antioxidant capacity of a compound is fundamental to its potential to counteract cellular damage. Kaempferol-7-O-neohesperidoside and its aglycone, kaempferol (B1673270), have been subjects of such investigations.
This compound has been shown to directly neutralize free radicals. In a cell-free assay, it exhibited the ability to scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals, with a reported half-maximal inhibitory concentration (IC50) of 7.4 µM. kklmed.comcaymanchem.comglpbio.com
While specific data on this compound's activity against other radicals like ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), hydroxyl, and superoxide (B77818) is limited, extensive research on its aglycone, kaempferol, provides valuable insight. Kaempferol has demonstrated potent scavenging activity against DPPH and ABTS radicals. nih.govplos.orgnih.gov Studies have also reported its capacity to scavenge superoxide radicals, which are key contributors to oxidative stress in biological systems. nih.gov The presence of kaempferol within the structure of this compound suggests a potential, though not directly equivalent, mechanism for its antioxidant effects.
Table 1: DPPH Radical Scavenging Activity
| Compound | IC50 (µM) | Source |
|---|---|---|
| This compound | 7.4 | kklmed.comcaymanchem.comglpbio.com |
Beyond direct radical scavenging, flavonoids can influence endogenous antioxidant systems. Research on kaempferol shows it can augment the cell's natural antioxidant defenses and mitigate oxidative stress. nih.gov One key mechanism is the modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govnih.govmdpi.com Kaempferol can promote the activation of Nrf2, which in turn upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), thereby protecting cells from oxidative damage. nih.govnih.govmdpi.comfrontiersin.org Studies on retinal pigment epithelial cells demonstrated that kaempferol protects against hydrogen peroxide-induced oxidative damage by regulating reactive oxygen species (ROS) and the activity of superoxide dismutase (SOD). nih.gov It has also been shown to protect against lung ischemia-reperfusion injury by improving mitochondrial function and reducing ROS over-production. frontiersin.org
Anti-Inflammatory Actions and Immunomodulation
Inflammation is a critical biological response implicated in numerous diseases. Flavonoids, including kaempferol and its glycosides, are known to possess anti-inflammatory properties.
The anti-inflammatory effects of kaempferol are well-documented and are largely attributed to its ability to interfere with major inflammatory signaling cascades. It has been shown to effectively modulate pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs). nih.govnih.gov By inhibiting these pathways, kaempferol can suppress the production of key pro-inflammatory mediators, including cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.govmdpi.com For instance, in cervical cancer cells, kaempferol has been observed to restrict inflammation by downregulating pro-inflammatory cytokines and chemokines while upregulating anti-inflammatory cytokines. mdpi.com While these specific mechanisms have been detailed for the aglycone kaempferol, they suggest the potential pathways through which this compound may exert anti-inflammatory effects, pending its cellular uptake and potential metabolism to kaempferol.
Anticancer and Chemopreventive Efficacy
The potential of this compound as an anticancer agent has been evaluated in vitro against several human cancer cell lines.
This compound has demonstrated significant cytotoxic and anti-proliferative activity against a variety of cancer cell lines. sigmaaldrich.com Research indicates that it inhibits the growth of human lung carcinoma (A549), liver cancer (HepG2), human cervical cancer (HeLa), and lung adenocarcinoma (LAC) cells. medchemexpress.com The potency of this inhibition, measured by IC50 values, varies across the cell lines, indicating a degree of selectivity in its action. kklmed.comglpbio.commedchemexpress.com There is currently limited specific data on its effect on prostate cancer (PCa) cell lines.
The broader anticancer activities of the aglycone, kaempferol, involve inhibiting cancer cell proliferation by inducing cell cycle arrest, often at the G2/M phase, and triggering apoptosis (programmed cell death). mdpi.comnih.gov It influences key signaling pathways involved in cancer progression, such as the PI3K/AKT pathway. nih.govutrgv.edu
Table 2: In Vitro Cytotoxic Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Source |
|---|---|---|---|
| A549 | Human Lung Carcinoma | 0.53 | kklmed.comglpbio.commedchemexpress.com |
| HepG2 | Human Liver Cancer | 0.020 - 0.2 | kklmed.comglpbio.commedchemexpress.com |
| HeLa | Human Cervical Cancer | 0.051 | kklmed.comglpbio.commedchemexpress.com |
| LAC | Human Lung Adenocarcinoma | 7.93 | medchemexpress.com |
Cell Cycle Perturbation and Arrest Mechanisms
Kaempferol, the aglycone of this compound, has demonstrated the ability to interfere with the normal progression of the cell cycle in cancer cells, a critical mechanism for its anti-cancer effects. Studies have shown that kaempferol can induce cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation.
In human colon cancer HT-29 cells, kaempferol was found to induce cell cycle arrest at both the G1 and G2/M phases. nih.gov This was achieved by inhibiting the activity of key proteins that drive the cell cycle forward, including cyclin-dependent kinases (CDK) 2, 4, and Cdc2. nih.gov Specifically, kaempferol suppressed the protein expression of CDK2, CDK4, cyclin D1, cyclin E, and cyclin A, and also inhibited the phosphorylation of the retinoblastoma protein. nih.gov Furthermore, it decreased the levels of proteins essential for the G2/M transition, namely Cdc25C, Cdc2, and cyclin B1. nih.gov
Similarly, in MDA-MB-231 triple-negative breast cancer cells, kaempferol treatment led to a significant increase in the population of cells in the G2 phase, indicating a G2/M arrest. nih.gov This effect was accompanied by a decrease in the number of cells in the G1 phase. nih.gov In another study on human breast carcinoma MDA-MB-453 cells, kaempferol also induced G2/M phase cell cycle arrest by down-regulating CDK1, cyclin A, and cyclin B. nih.gov
The induction of cell cycle arrest is a key strategy by which kaempferol exerts its anti-carcinogenic effects, effectively halting the uncontrolled division of cancer cells. nih.gov
Anti-Angiogenic Effects: Molecular Targets and Pathways (e.g., HIF-1α, VEGF, FGF)
This compound and its aglycone, kaempferol, have been shown to inhibit angiogenesis, the formation of new blood vessels, which is a crucial process for tumor growth and metastasis. This anti-angiogenic activity is mediated through the modulation of key molecular targets and signaling pathways.
A primary target of kaempferol in inhibiting angiogenesis is the Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR2. Kaempferol has been found to significantly reduce the expression of the VEGF gene at both the mRNA and protein levels in ovarian cancer cells. nih.gov It also inhibits the activation of VEGFR2. nih.govnih.gov The suppression of VEGF is, in part, mediated by the downregulation of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor that regulates VEGF expression. nih.govnih.gov Kaempferol has been shown to downregulate HIF-1α protein expression in ovarian and endothelial cells. nih.govnih.gov
Furthermore, kaempferol's anti-angiogenic effects are linked to its ability to interfere with critical signaling pathways downstream of VEGFR2. It has been demonstrated to inhibit the phosphorylation of Akt, mTOR, ERK, and p38 MAPK, which are all involved in promoting endothelial cell proliferation and migration. nih.govnih.gov
In the context of diabetic retinopathy, a condition characterized by abnormal angiogenesis, kaempferol has been shown to suppress high glucose-induced angiogenesis in human retinal endothelial cells by targeting estrogen-related receptor α (ERRα) and subsequently reducing VEGF expression. nih.gov It also promotes the expression of anti-angiogenic factors like thrombospondin 1 (TSP-1) and ADAMTS-1. nih.gov Interestingly, one study has suggested that kaempferol can also potentiate VEGF-mediated angiogenic functions by directly binding to VEGF, indicating a complex and context-dependent role. frontiersin.org
| Target | Effect of Kaempferol | Cell Line/Model |
| VEGF | Decreased expression | Ovarian cancer cells |
| VEGFR2 | Reduced activation/phosphorylation | Endothelial cells |
| HIF-1α | Downregulated protein expression | Ovarian and endothelial cells |
| ERRα | Acts as an inverse agonist | Human retinal endothelial cells |
| Akt/mTOR | Inhibited phosphorylation | Endothelial cells |
| ERK/p38 MAPK | Inhibited phosphorylation | Endothelial cells |
Apoptosis Induction and Modulation of Apoptotic/Anti-Apoptotic Proteins (e.g., Caspase-3, Bcl-2 family)
This compound and its aglycone, kaempferol, have been shown to induce programmed cell death, or apoptosis, in various cancer cell lines. medchemexpress.comkklmed.com This is a key mechanism contributing to its anti-cancer properties.
The induction of apoptosis by kaempferol involves the modulation of key proteins that regulate this process. In human breast cancer cells, kaempferol treatment has been associated with an increase in the expression of pro-apoptotic proteins. nih.gov For instance, in MDA-MB-231 cells, kaempferol led to increased levels of cleaved caspase-9 and cleaved caspase-3, which are critical executioner enzymes in the apoptotic cascade. nih.gov
Furthermore, kaempferol has been observed to influence the Bcl-2 family of proteins, which play a central role in regulating apoptosis. In some cancer models, kaempferol has been shown to downregulate the anti-apoptotic protein Bcl-2, thereby shifting the balance towards cell death. mdpi.com The pro-apoptotic activity of kaempferol is also linked to the upregulation of the tumor suppressor protein p53. nih.gov In MDA-MB-453 breast cancer cells, kaempferol-induced apoptosis was associated with an increase in p53 levels and its phosphorylation. nih.gov
The cytotoxic effects of this compound have been demonstrated against several cancer cell lines, with notable IC50 values of 0.53 μM in A549 (lung carcinoma), 0.020 μM in Hep-G2 (hepatocellular carcinoma), and 0.051 μM in HeLa (cervical cancer) cells. medchemexpress.com
| Protein | Effect of Kaempferol | Cell Line |
| Cleaved Caspase-3 | Increased expression | MDA-MB-231 (Breast Cancer) |
| Cleaved Caspase-9 | Increased expression | MDA-MB-231 (Breast Cancer) |
| p53 | Upregulation and phosphorylation | MDA-MB-453 (Breast Cancer) |
| Bcl-2 | Downregulation | Various cancer models |
Interaction with Key Oncogenic Signaling Networks (e.g., Akt/mTOR Pathway, ESRRA, USP1, SETD7, POLH, TDP1, RACGAP1)
This compound and its aglycone, kaempferol, exert their anti-cancer effects by modulating multiple key oncogenic signaling networks.
A prominent pathway inhibited by kaempferol is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer and plays a central role in cell proliferation, survival, and angiogenesis. nih.govnih.gov Kaempferol has been shown to suppress the phosphorylation of Akt and mTOR in endothelial and ovarian cancer cells. nih.govnih.gov This inhibition contributes to its anti-angiogenic and pro-apoptotic effects.
In addition to the Akt/mTOR pathway, kaempferol has been identified as an inverse agonist of the Estrogen-Related Receptor α (ESRRA). nih.govnih.gov By antagonizing ESRRA activity, kaempferol can inhibit cell growth in various cancer cell lines and suppress angiogenesis, particularly under high-glucose conditions. nih.govnih.gov
While direct interactions with USP1, SETD7, POLH, TDP1, and RACGAP1 are not as extensively documented for this compound specifically, the broader anti-cancer profile of kaempferol suggests a complex interplay with numerous cellular targets. The modulation of these fundamental signaling pathways underscores the pleiotropic nature of kaempferol's anti-cancer activity.
| Signaling Pathway/Protein | Effect of Kaempferol | Cellular Context |
| Akt/mTOR Pathway | Inhibition of phosphorylation | Endothelial and Ovarian Cancer Cells |
| ESRRA | Inverse agonist, downregulation | Ovarian and Human Retinal Endothelial Cells |
Antidiabetic and Metabolic Regulation Properties
This compound and its related compounds have demonstrated potential in managing diabetes and regulating metabolic processes.
Glucose Homeostasis Modulation: Glucose Uptake and Glycogen (B147801) Synthesis
Kaempferol and its glycosides have been shown to positively influence glucose homeostasis by enhancing glucose uptake and promoting glycogen synthesis. mdpi.com
Studies have indicated that kaempferol can improve glucose uptake in cells through pathways involving protein kinase C and PI3K. mdpi.com In vitro experiments with C2C12 myotubes have shown that kaempferol promotes glucose uptake and activates the PI3K/Akt signaling pathway. nih.gov Kaempferol-3-neohesperidoside has been reported to have insulin-like properties by stimulating glucose uptake in rat soleus muscle. mdpi.com
Furthermore, kaempferol and its derivatives stimulate glycogen synthesis, the process of storing glucose in the form of glycogen in the liver and skeletal muscle. nih.govnih.gov Kaempferol-3-neohesperidoside was found to stimulate glycogen synthesis in rat soleus muscle by approximately 2.38-fold. nih.gov This effect is mediated through the PI3K-GSK-3 and MAPK-PP1 pathways. nih.gov
The oral administration of kaempferol in mice has been shown to increase glycogen content in the liver and skeletal muscle, contributing to improved exercise performance and reduced fatigue. nih.gov
Enzyme Inhibition Relevant to Glucose Metabolism (e.g., α-amylase, α-glucosidase, glycogen phosphorylase)
A key mechanism through which this compound and related flavonoids may exert their antidiabetic effects is by inhibiting key enzymes involved in carbohydrate digestion and glucose metabolism.
Kaempferol has been identified as an inhibitor of α-glucosidase, an enzyme that breaks down complex carbohydrates into glucose in the small intestine. nih.gov By inhibiting this enzyme, kaempferol can slow down the absorption of glucose and reduce postprandial blood glucose levels. nih.gov Kaempferol-7-O-rhamnoside, a similar compound, has also been shown to be a potent α-glucosidase inhibitor. medchemexpress.com
The inhibitory action of kaempferol on α-glucosidase involves inserting into the active site of the enzyme, thereby blocking its catalytic activity. nih.gov While specific inhibitory activities against α-amylase and glycogen phosphorylase by this compound are less detailed in the provided context, the known effects of kaempferol on α-glucosidase highlight its potential to modulate glucose metabolism through enzyme inhibition.
Modulation of Insulin (B600854) Signaling Cascade Components
Direct research on the specific effects of this compound on the insulin signaling cascade is currently limited. However, studies on its close structural isomer, kaempferol-3-O-neohesperidoside, and its aglycone, kaempferol, provide significant insights into the potential mechanisms by which this compound may influence glucose metabolism. These compounds have been shown to interact with several key components of the insulin signaling pathway, including PI3K, AKT, PKC, GSK-3, MAPK, and PP1.
Studies on kaempferol-3-neohesperidoside have demonstrated its insulin-like properties, notably its ability to stimulate glycogen synthesis in rat soleus muscle. nih.gov This effect is attributed to its influence on two major signaling pathways. nih.gov One pathway involves Phosphatidylinositol 3-kinase (PI3K) and Glycogen Synthase Kinase 3 (GSK-3), while the other involves the Mitogen-activated protein kinase (MAPK) and Protein Phosphatase 1 (PP1). nih.gov
The stimulatory effect of kaempferol-3-neohesperidoside on glycogen synthesis was reportedly inhibited by wortmannin, a PI3K inhibitor, and enhanced by lithium chloride, a GSK-3 inhibitor. nih.gov This suggests that the compound acts upstream of GSK-3, likely through the activation of the PI3K/AKT pathway. The aglycone, kaempferol, has also been shown to directly restore the activity of AKT, a central kinase in the insulin signaling pathway that governs glucose uptake, glycogen synthesis, and gluconeogenesis. nih.gov Furthermore, kaempferol has been observed to amplify AKT phosphorylation in HepG2 cells, highlighting its insulin-mimetic potential. nih.gov
In vitro experiments with kaempferol-3-neohesperidoside have also implicated Protein Kinase C (PKC) in its mechanism of action. The stimulation of glucose uptake by this compound in soleus muscle was nullified by a PKC inhibitor, indicating that PKC is a crucial component of the signaling cascade initiated by the flavonoid. nih.govacs.org
The MAPK pathway is another route through which kaempferol-3-neohesperidoside exerts its effects. Its stimulation of glycogen synthesis was negated by an inhibitor of MAPK/ERK kinase (MEK), a key upstream regulator of MAPK. nih.gov This, coupled with the fact that a Protein Phosphatase 1 (PP1) inhibitor also blocked the effect, suggests a coordinated regulation of glycogen metabolism through the MAPK-PP1 axis. nih.gov
Regarding other targets, studies on the aglycone, kaempferol, have shown that it can downregulate the Insulin-like Growth Factor-I Receptor (IGF1R) in human colon cancer cells, which could be a potential, though currently unexplored, mechanism relevant to metabolic regulation. nih.gov While direct evidence for the modulation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) and Glucose Transporter 4 (GLUT4) by this compound is lacking, kaempferol itself has been shown to improve GLUT4 expression in skeletal muscle cells. targetmol.com PPAR-γ is a critical regulator of insulin sensitivity and glucose homeostasis, and its agonists are known to improve the expression of GLUT4. medchemexpress.com
Table 1: Investigated Effects of Kaempferol-3-O-neohesperidoside on Glycogen Synthesis and Associated Signaling Pathways in Rat Soleus Muscle
| Experimental Condition | Observation | Implicated Signaling Component | Reference |
|---|---|---|---|
| Incubation with kaempferol-3-neohesperidoside | ~2.38-fold stimulation of glycogen synthesis | - | nih.gov |
| Pretreatment with Wortmannin | Inhibition of stimulatory effect | PI3K | nih.gov |
| Pretreatment with Lithium Chloride | Enhancement of stimulatory effect | GSK-3 | nih.gov |
| Pretreatment with PD98059 (MEK inhibitor) | Nullification of stimulatory effect | MAPK | nih.gov |
| Pretreatment with Calyculin A (PP1 inhibitor) | Nullification of stimulatory effect | PP1 | nih.gov |
| Pretreatment with RO318220 (PKC inhibitor) | Nullification of glucose uptake stimulation | PKC | acs.orgcapes.gov.br |
Other Documented Bioactivities
Beyond its potential role in metabolic regulation, this compound has demonstrated other significant biological activities in preclinical studies, most notably cytotoxic effects against various cancer cell lines. While the prompt mentioned thrombin inhibition as a possible activity, current research more strongly supports its anticancer and antioxidant properties. caymanchem.comkklmed.com
In vitro studies have consistently shown that this compound possesses anti-proliferative and cytotoxic activity. sigmaaldrich.com It has been found to be cytotoxic to several human cancer cell lines, including lung (A549, LAC), liver (Hep-G2), and cervical (HeLa) cancer cells. medchemexpress.com The compound's efficacy, measured by its half-maximal inhibitory concentration (IC50), indicates potent activity, particularly against liver and cervical cancer cells. medchemexpress.com
Table 2: Cytotoxic Activity of this compound Against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| A549 | Lung Carcinoma | 0.53 | medchemexpress.com |
| LAC | Lung Adenocarcinoma | 7.93 | medchemexpress.com |
| Hep-G2 | Hepatocellular Carcinoma | 0.020 | medchemexpress.com |
| HeLa | Cervical Adenocarcinoma | 0.051 | medchemexpress.com |
Pharmacokinetic and Biotransformation Profiles Preclinical Studies
Absorption Characteristics of Flavonoid Glycosides in Animal Models
The absorption of flavonoid glycosides, such as Kaempferol-7-O-neohesperidoside, in animal models is a complex process governed by the structure of the glycoside, particularly the sugar moiety attached. Generally, these compounds can be absorbed in the small intestine either as intact glycosides or, more commonly, following hydrolysis to their aglycone form, kaempferol (B1673270).
This compound is a flavonol glycoside where the kaempferol aglycone is attached to a neohesperidose sugar group—a disaccharide composed of rhamnose and glucose. The nature of this sugar linkage is a primary determinant of its absorption pathway. For many flavonoid glycosides, hydrolysis is a prerequisite for the absorption of the aglycone, which can readily pass through the gut wall via passive diffusion. researchgate.net However, mammalian enzymes in the small intestine, such as lactase-phlorizin hydrolase, which hydrolyzes some β-glucosides, are generally inefficient at cleaving the rhamnoglucoside bond of neohesperidoside.
Consequently, a significant portion of ingested this compound likely passes intact to the large intestine. Here, the gut microbiota plays a crucial role. These microorganisms produce a wide array of enzymes, including α-L-rhamnosidases and β-glucosidases, which are capable of hydrolyzing the glycosidic bond to release the kaempferol aglycone. nih.gov This microbial deglycosylation in the colon is a critical step for the subsequent absorption of kaempferol. researchgate.net
While the predominant pathway involves microbial hydrolysis in the colon, some studies suggest that intact flavonoid glycosides can be absorbed to a limited extent in the small intestine, potentially via active transport mechanisms. nih.gov There is evidence from studies on human volunteers who consumed Ginkgo biloba, which is rich in flavonoid glycosides, that intact glycosides can be present in plasma. nih.gov Similarly, a study on kaempferol-3-O-rutinoside, another rhamnoglucoside, found it could be absorbed in the intestines of rats. rsc.org However, for most rhamnose-containing glycosides, absorption of the aglycone after colonic fermentation is considered the main route to systemic circulation.
Table 1: Key Factors in the Absorption of this compound
| Factor | Description | Primary Site | Implication for Absorption |
|---|---|---|---|
| Glycosidic Bond | Neohesperidoside (Rhamnose-Glucose) | Small & Large Intestine | Resistant to hydrolysis by mammalian enzymes in the small intestine. |
| Host Enzymes | e.g., Lactase-phlorizin hydrolase | Small Intestine | Inefficient at cleaving the rhamnoglucoside linkage, limiting aglycone release. |
| Gut Microbiota | Bacterial α-rhamnosidases & β-glucosidases | Large Intestine | Essential for hydrolyzing the glycoside to release the absorbable aglycone, kaempferol. nih.gov |
| Aglycone Absorption | Passive Diffusion | Large Intestine | The released kaempferol is absorbed from the colon into the portal circulation. researchgate.net |
| Intact Glycoside Absorption | Potential Active Transport | Small Intestine | A minor pathway; some studies suggest limited absorption of the intact molecule is possible. nih.gov |
Systemic Metabolism and Biotransformation Pathways in Vivo
Once administered, this compound undergoes extensive biotransformation, primarily through the actions of gut microbiota and subsequent host-mediated phase II metabolism. The metabolic fate begins in the gastrointestinal tract and continues in the liver, resulting in a variety of metabolites circulating in the plasma.
The initial and most critical biotransformation step for this compound is its hydrolysis by colonic microflora. These bacteria cleave the neohesperidose moiety, liberating the kaempferol aglycone. researchgate.netnih.gov This aglycone can then be absorbed into the portal circulation. However, the gut microbiota can also further catabolize the kaempferol aglycone itself, breaking down its ring structure to form simpler phenolic compounds, such as 4-hydroxyphenylacetic acid, which can also be absorbed. researchgate.net
Following absorption from the intestine, kaempferol undergoes extensive first-pass metabolism in both the intestinal wall and the liver. researchgate.net This process is dominated by phase II conjugation reactions. The primary metabolic pathways are glucuronidation and sulfation, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. Studies in rat hepatocytes have shown that kaempferol is extensively metabolized, with UGT1A9 being identified as a key enzyme in its glucuronidation. nih.gov Pharmacokinetic analysis in rats reveals that after administration of kaempferol, it is mostly biotransformed into conjugates such as kaempferol-3-glucuronide (B1261999) (K-3-G), kaempferol-7-glucuronide (K-7-G), and kaempferol-7-sulfate. nih.gov The parent aglycone is often detected at very low levels or not at all in systemic circulation. researchgate.net
Furthermore, the systemic exposure to these metabolites is limited by the action of efflux transporters, such as Multidrug Resistance-Associated Proteins (MRPs) and Breast Cancer Resistance Protein (BCRP), located in the intestinal and hepatic cells. nih.gov These transporters actively pump the glucuronide and sulfate (B86663) conjugates back into the intestinal lumen or into the bile, facilitating their elimination and further reducing systemic exposure. nih.gov
Table 2: Major Metabolic Pathways and Metabolites of this compound in Preclinical Models
| Metabolic Step | Location | Enzymes/Mediators | Resulting Products | Reference |
|---|---|---|---|---|
| Deglycosylation | Large Intestine | Gut Microbiota (e.g., α-rhamnosidase, β-glucosidase) | Kaempferol (aglycone) | researchgate.netnih.gov |
| Ring Fission | Large Intestine | Gut Microbiota | Simple phenolic acids (e.g., 4-hydroxyphenylacetic acid) | researchgate.net |
| Glucuronidation | Intestinal Wall, Liver | UDP-glucuronosyltransferases (UGTs), e.g., UGT1A9 | Kaempferol glucuronides (e.g., K-3-G, K-7-G) | nih.govnih.gov |
| Sulfation | Intestinal Wall, Liver | Sulfotransferases (SULTs) | Kaempferol sulfates (e.g., K-7-S) | nih.gov |
| Efflux | Intestinal Wall, Liver | MRPs, BCRP | Expulsion of conjugates back to intestinal lumen/bile | nih.gov |
Bioavailability Considerations in Preclinical Pharmacological Studies
The bioavailability of kaempferol following the oral administration of this compound is generally considered to be very low in preclinical models. This poor systemic availability is the net result of several physiological and metabolic barriers encountered by the compound after ingestion.
A primary factor limiting bioavailability is the inefficient hydrolysis of the neohesperidoside sugar in the upper gastrointestinal tract, meaning the absorbable aglycone is not released until the compound reaches the colon. researchgate.net This delayed release reduces the potential for absorption.
Once the kaempferol aglycone is liberated by the gut microbiota, it faces extensive presystemic (first-pass) metabolism. Both the intestinal wall and the liver are highly active sites for phase II conjugation reactions, which rapidly convert the absorbed kaempferol into more polar glucuronide and sulfate metabolites. researchgate.netresearchgate.net These conjugates are the predominant forms found in circulating plasma, while the free aglycone remains at very low concentrations. nih.gov The extensive nature of this metabolism significantly limits the amount of active aglycone reaching systemic circulation. researchgate.net
The bioavailability is further diminished by the action of efflux transporters (BCRP and MRPs) that actively expel the newly formed conjugates from the cells back into the gut lumen, preventing their entry into the bloodstream. nih.gov Finally, the degradation of the kaempferol aglycone by gut bacteria into smaller phenolic acids also reduces the amount of kaempferol available for absorption. researchgate.net
Preclinical studies in rats administering the kaempferol aglycone directly have reported poor absolute bioavailability, with values estimated to be around 2% to 11%. researchgate.netlatamjpharm.org Given that this compound must first undergo inefficient and delayed hydrolysis before absorption, its bioavailability is expected to be in a similar, if not lower, range. Therefore, when evaluating the pharmacological effects of this compound in preclinical studies, it is crucial to consider that the observed biological activities may be attributable not to the parent glycoside, but to the array of metabolites produced, including the conjugated aglycone and the smaller phenolic catabolites.
Structure Activity Relationship Sar and Mechanistic Insights
Impact of Glycosidic Moiety on Biological Potency and Selectivity
The glycosylation of kaempferol (B1673270), specifically the attachment of a neohesperidose sugar unit at the 7-position, significantly influences its biological properties. The sugar moiety alters the physicochemical characteristics of the molecule, such as polarity, water solubility, and bioavailability, which in turn affects its interaction with biological targets. ontosight.ainih.gov
Generally, the addition of a sugar group increases the polarity and water solubility of the flavonoid, which can enhance its distribution in aqueous biological fluids but may hinder its ability to cross cell membranes. ontosight.ainih.gov The aglycone form (kaempferol itself) often possesses greater lipophilicity, facilitating passive diffusion across membranes. nih.gov Consequently, many kaempferol glycosides are thought to exert their effects after being hydrolyzed to the aglycone form by enzymes in the small intestine or by the gut microbiota. nih.govnih.gov
However, the glycosidic moiety is not merely a passive carrier. The specific type of sugar and its linkage to the aglycone can confer distinct biological activities. For instance, Kaempferol-7-O-neohesperidoside has demonstrated significant cytotoxic activity against several human cancer cell lines. bertin-bioreagent.commedchemexpress.com This suggests that the intact glycoside may possess its own unique biological actions or that the neohesperidose group facilitates a specific interaction at the target site. Studies on related flavonoids have shown that the glycoside group can form specific hydrogen bonds with protein residues, indicating its direct involvement in the mechanism of action. nih.gov The relationship between the kaempferol aglycone and its glycosides is complex, with different biological benefits and pharmacokinetic behaviors observed between them. frontiersin.orgnih.gov
| Cell Line | IC₅₀ (µM) | Source |
| A549 (Lung Carcinoma) | 0.53 | bertin-bioreagent.commedchemexpress.com |
| Hep-G2 (Hepatocellular Carcinoma) | 0.020 - 0.2 | bertin-bioreagent.commedchemexpress.com |
| HeLa (Cervical Cancer) | 0.051 | bertin-bioreagent.commedchemexpress.com |
| LAC (Lung Adenocarcinoma) | 7.93 | medchemexpress.com |
Table 1: In Vitro Cytotoxic Activity of this compound.
Role of Aglycone Structure in Defining Pharmacological Profiles
The pharmacological foundation of this compound is derived from its aglycone, kaempferol. frontiersin.orgresearchgate.net Kaempferol is a well-studied flavonol known for a wide spectrum of biological activities, primarily antioxidant and anti-inflammatory effects. nih.gov These properties are attributed to the specific arrangement of hydroxyl groups and the conjugated ring system in its structure.
The kaempferol backbone contributes to its pharmacological profile by:
Modulating Inflammatory Pathways : Kaempferol can modulate several pro-inflammatory signaling pathways, including nuclear factor kappa B (NF-kB), p38 mitogen-activated protein kinases (p38MAPK), and serine/threonine kinase (AKT). frontiersin.orgresearchgate.net This modulation results in a broad anti-inflammatory action.
Exerting Antioxidant Effects : The antioxidant nature of kaempferol is a key aspect of its neuroprotective and chemopreventive activities. frontiersin.orgnih.gov It functions by inhibiting reactive oxygen species generation and modulating endogenous antioxidant enzymes like superoxide (B77818) dismutase and glutathione. frontiersin.orgnih.gov
Inhibiting Enzymes : Kaempferol has been shown to inhibit various enzymes, such as matrix metalloproteinases (MMP2, MMP3, and MMP9), which are involved in tissue remodeling and disease progression. frontiersin.orgnih.gov
While glycosylation alters the pharmacokinetics and can modulate potency, the fundamental type of biological activity is often determined by the kaempferol aglycone. nih.govnih.gov Studies comparing flavonoid aglycones with their conjugated metabolites, such as glucuronides, have shown that the aglycone can be more active in certain cellular assays. For example, kaempferol aglycone was found to be more effective at increasing PPAR-γ mediated gene expression than its glucuronidated form, suggesting that the unconjugated structure is crucial for this specific activity. wur.nl
Comparative SAR Analysis with Related Flavonoids (e.g., other Kaempferol Glycosides, Rutinosides vs. Neohesperidosides)
The biological activity of a kaempferol glycoside is highly dependent on the number, type, and position of the attached sugar moieties. Comparing this compound with other related flavonoids reveals critical structure-activity relationships.
Comparison with Other Kaempferol Glycosides: The position of glycosylation is a key determinant of activity. For instance, the attachment of a sugar at the 7-position versus the 3-position can lead to different biological effects. nih.gov A study on the inhibition of the PD-1/PD-L1 immune checkpoint interaction compared kaempferol (aglycone), kaempferol 7-O-rhamnoside, and kaempferol-3,7-dirhamnoside. nih.gov The results showed that the deglycosylated forms, kaempferol and kaempferol 7-O-rhamnoside, exhibited more potent inhibitory activity than the di-glycoside, suggesting that a bulkier sugar arrangement at the 3- and 7-positions may reduce activity in this specific assay. nih.gov This highlights that for some targets, a less sterically hindered molecule is more effective.
Rutinosides vs. Neohesperidosides: this compound features a neohesperidose sugar, which is a disaccharide composed of rhamnose linked to glucose (α-L-Rhamnopyranosyl-(1→2)-β-D-glucopyranose). nih.gov This is structurally isomeric to rutinose (α-L-Rhamnopyranosyl-(1→6)-β-D-glucopyranose). This seemingly minor difference in the linkage between the two monosaccharides (a 1→2 linkage in neohesperidose versus a 1→6 linkage in rutinose) can lead to significant differences in the three-dimensional shape of the sugar moiety and, consequently, its biological activity and physicochemical properties.
While direct comparative studies between this compound and Kaempferol-7-O-rutinoside are limited, analysis of other flavonoids provides insight. For example, in the analysis of flavonoids from sweet osmanthus, mass spectrometry fragmentation patterns were used to distinguish between different glycosides. nih.gov The linkage between sugars influences the relative stability of fragment ions, allowing for differentiation. nih.gov This structural difference is known to affect taste properties (neohesperidosides are often bitter, while rutinosides are tasteless) and can influence enzymatic hydrolysis rates and receptor binding affinity. For example, a study on kaempferol-3-O-rutinoside highlighted its potential in protecting against myocardial injury by blocking the TLR4/MyD88/NF-κB signaling pathway. researchgate.net The specific isomeric form of the sugar is thus a critical factor in defining the pharmacological profile of the glycoside.
| Compound | Key Structural Feature | Observed Biological Effect | Source |
| Kaempferol (Aglycone) | No sugar moiety | Potent PPAR-γ activation; PD-1/PD-L1 inhibition | nih.govwur.nl |
| Kaempferol-3-O-glucuronide | Glucuronic acid at C3 | Diminished PPAR-γ activation compared to aglycone | wur.nl |
| Kaempferol 7-O-rhamnoside | Single rhamnose at C7 | Potent PD-1/PD-L1 inhibition (more than di-glycoside) | nih.gov |
| Kaempferol-3,7-dirhamnoside | Rhamnose at C3 and C7 | Weaker PD-1/PD-L1 inhibition compared to mono-glycoside | nih.gov |
| Kaempferol-3-O-rutinoside | Rutinose at C3 | Antiglycation activity; protection against myocardial injury | researchgate.net |
Table 2: Comparative Activity of Kaempferol and its Glycoside Derivatives.
Emerging Research Avenues and Future Perspectives
Discovery of Novel Molecular Targets and Therapeutic Pathways
Recent studies have begun to uncover the molecular mechanisms underlying the bioactivity of Kaempferol-7-O-neohesperidoside. It has shown significant cytotoxic activity against various cancer cell lines, including A549 (lung cancer), LAC (lung cancer), Hep-G2 (liver cancer), and HeLa (cervical cancer) cells, with IC50 values of 0.53, 7.93, 0.020, and 0.051 μM, respectively. medchemexpress.com This suggests that the compound may interact with specific molecular targets within these cancer cells to induce cell death.
While research on the specific targets of the glycoside form is still emerging, studies on its aglycone, kaempferol (B1673270), provide valuable insights. Kaempferol is known to act on a wide array of intracellular and extracellular targets involved in cell signaling pathways that regulate cancer hallmarks such as apoptosis, cell cycle, invasion, metastasis, and angiogenesis. nih.gov Key molecular targets of kaempferol include proteins involved in apoptosis (like Bcl-2 and Bax), cell cycle regulation, and inflammatory pathways. nih.gov For instance, kaempferol can induce apoptosis by depolarizing the mitochondrial membrane and activating caspases. nih.gov It also inhibits the HIF-1α protein, a key regulator of angiogenesis, through the inactivation of the p44/42 MAPK pathway. nih.gov
Future research will likely focus on identifying the direct molecular binders of this compound to delineate its precise mechanisms of action. Understanding how the neohesperidoside moiety influences the interaction with these targets compared to kaempferol alone will be a critical area of investigation.
Development of Advanced Preclinical Models for Efficacy and Mechanism Validation
To thoroughly validate the therapeutic potential of this compound, the development of advanced preclinical models is essential. Current research has primarily utilized in vitro cell-free assays and cancer cell lines. bertin-bioreagent.comcaymanchem.com For example, its ability to scavenge DPPH radicals was demonstrated in a cell-free assay with an IC50 value of 7.4 μM. bertin-bioreagent.comcaymanchem.com
Moving forward, more complex preclinical models are needed to simulate the intricate in vivo environment. These could include:
Three-dimensional (3D) cell cultures (spheroids and organoids): These models more accurately mimic the tumor microenvironment and cell-cell interactions compared to traditional 2D cell cultures.
Animal models: In vivo studies using animal models of various diseases are crucial to evaluate the efficacy, pharmacokinetics, and biodistribution of this compound.
Patient-derived xenografts (PDX): PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, can provide a more personalized and predictive assessment of therapeutic response.
These advanced models will be instrumental in validating the mechanisms of action suggested by in vitro studies and in determining the compound's potential for clinical translation.
Investigation of Synergistic and Additive Effects with Other Bioactive Compounds
A promising area of research is the investigation of the synergistic or additive effects of this compound with other bioactive compounds or conventional drugs. The parent compound, kaempferol, has already shown synergistic effects with other natural compounds. researchgate.net For example, the combination of kaempferol-7-O-α-l-rhamnopyranoside, a similar glycoside, with arbutin (B1665170) demonstrated a synergistic effect in inhibiting melanin (B1238610) production in B16F10 melanoma cells. nih.govresearchgate.net
Future studies could explore combinations of this compound with:
Chemotherapeutic agents: Combining it with standard cancer drugs could potentially enhance their efficacy, reduce required doses, and overcome drug resistance.
Other flavonoids or natural products: Investigating combinations with compounds like quercetin (B1663063) or resveratrol (B1683913) could lead to enhanced antioxidant, anti-inflammatory, or anticancer effects. researchgate.net
Immune checkpoint inhibitors: Given that kaempferol and its glycosides have been shown to inhibit the PD-1/PD-L1 interaction, exploring synergies with immunotherapy drugs is a logical next step. nih.gov
These investigations could pave the way for novel combination therapies with improved therapeutic outcomes.
Applications in Omics Technologies (e.g., Metabolomics, Proteomics) for Comprehensive Understanding
Omics technologies offer a powerful approach to gain a comprehensive, system-level understanding of the biological effects of this compound.
Metabolomics: This technology can be used to analyze the global metabolic changes in cells or organisms following treatment with the compound. The Metabolomics Workbench, a public database, already contains information on this compound, providing a valuable resource for such studies. mitoproteome.org By identifying altered metabolic pathways, researchers can gain insights into the compound's mechanism of action and potential off-target effects.
Proteomics: Proteomics can identify the proteins that are differentially expressed or post-translationally modified in response to this compound treatment. This can help in the discovery of novel molecular targets and the elucidation of the signaling pathways involved in its therapeutic effects.
Integrating data from these omics platforms will provide a more holistic view of the cellular response to this compound, accelerating the discovery of its therapeutic applications and underlying mechanisms.
Q & A
Basic Research Questions
Q. What are the natural sources of Kaempferol-7-O-neohesperidoside, and how is it extracted for laboratory studies?
- Answer : this compound is primarily isolated from Litchi chinensis (lychee) seeds and leaves . It has also been identified in Talinum fruticosum leaves via methanol extraction followed by chromatographic purification (e.g., column chromatography or HPLC) . For reproducible extraction, researchers should optimize solvent polarity (e.g., 70–80% methanol) and validate yields using LC-MS or NMR .
Q. How is the structural identity of this compound confirmed in phytochemical studies?
- Answer : Structural elucidation involves tandem techniques:
- NMR spectroscopy (¹H, ¹³C, and 2D experiments) to resolve glycosidic linkages and aglycone configuration .
- Mass spectrometry (HRMS or LC-ESI-MS) to confirm molecular weight (m/z 595.15 for [M+H]⁺) and fragmentation patterns .
- FTIR to identify functional groups like hydroxyl and glycosidic bonds .
Cross-referencing with authentic standards and spectral databases is critical .
Advanced Research Questions
Q. What molecular mechanisms underlie this compound’s anti-prostate cancer activity?
- Answer : The compound inhibits proliferation and migration of prostate cancer (PCa) cells by:
- Inducing S-phase cell cycle arrest via modulation of cyclin-dependent kinases (CDKs) and cyclins .
- Suppressing pro-survival signaling pathways , potentially through STAT3 or FAK inhibition, as observed in structurally related flavonoids .
- Apoptosis activation via caspase-3/7 upregulation and mitochondrial membrane depolarization (confirmed via flow cytometry with Annexin V/PI staining) .
Studies should include RNA-seq or phosphoproteomics to map pathway interactions .
Q. How can researchers resolve contradictions in reported bioactivities (e.g., antioxidant vs. anticancer effects)?
- Answer : Discrepancies arise from:
- Dose-dependent effects : Low concentrations may exhibit antioxidant activity (e.g., scavenging ROS via phenolic hydroxyl groups), while higher doses trigger pro-oxidant effects that induce apoptosis .
- Model systems : Cell line specificity (e.g., PCa vs. normal cells) and in vitro vs. in vivo metabolism differences .
- Glycosylation impact : The neohesperidoside moiety (rhamnosyl-glucose) affects bioavailability and target binding compared to other kaempferol glycosides .
Methodological recommendations : Use orthogonal assays (e.g., DPPH for antioxidant activity, scratch/wound healing for anti-migration) and compare results across multiple cell lines .
Q. What analytical strategies are optimal for quantifying this compound in complex plant matrices?
- Answer :
- Liquid chromatography : Reverse-phase HPLC or UPLC with C18 columns, using mobile phases like water-acetonitrile (0.1% formic acid) for peak resolution .
- Detection : UV at 265–350 nm (flavonoid λmax) or tandem MS for specificity in crude extracts .
- Validation : Include spike-recovery tests and calibration curves (linear range: 0.1–100 µg/mL) to ensure precision (RSD <5%) .
Q. How does this compound’s glycosylation pattern influence its pharmacokinetics?
- Answer : The 7-O-neohesperidoside group (rhamnose + glucose) enhances water solubility but may reduce intestinal absorption due to larger molecular size. Key considerations:
- Metabolic stability : Resistance to β-glucosidase hydrolysis compared to 3-O-glycosides, delaying aglycone release .
- Bioavailability : Use Caco-2 cell models or in situ perfusion to assess intestinal permeability .
- Toxicokinetics : Monitor hepatic clearance (CYP450 metabolism) and plasma protein binding via equilibrium dialysis .
Methodological Guidelines
Q. What in vitro models are appropriate for studying this compound’s anticancer effects?
- Answer :
- Cell lines : PC3 or LNCaP for prostate cancer; MCF-7 or MDA-MB-231 for breast cancer .
- Assays :
- Proliferation : MTT or SRB assays (IC₅₀ typically 10–50 µM) .
- Migration : Transwell or scratch assays with TGF-β as a co-stimulant .
- Cell cycle : Flow cytometry with propidium iodide (PI) staining .
Include positive controls (e.g., doxorubicin) and validate findings with siRNA knockdown of target genes .
Q. How can researchers ensure reproducibility in this compound studies?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
